Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate

Farnesyltransferase inhibition Geranylgeranyltransferase-I inhibition L-778,123

tert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate (CAS 183500-69-8) is an N-Boc-protected 3-oxopiperazine derivative bearing a 3-chlorophenyl substituent at the N4 position. With a molecular formula of C₁₅H₁₉ClN₂O₃ and a molecular weight of 310.78 g/mol, this compound serves as a critical synthetic intermediate in the preparation of peptidomimetic farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I) inhibitors.

Molecular Formula C15H19ClN2O3
Molecular Weight 310.77 g/mol
CAS No. 183500-69-8
Cat. No. B6327438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate
CAS183500-69-8
Molecular FormulaC15H19ClN2O3
Molecular Weight310.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C15H19ClN2O3/c1-15(2,3)21-14(20)17-7-8-18(13(19)10-17)12-6-4-5-11(16)9-12/h4-6,9H,7-8,10H2,1-3H3
InChIKeyVQUGQCMRKRLMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate (CAS 183500-69-8): A Strategic N-Boc-Protected Piperazinone Building Block for Farnesyltransferase Inhibitor Programs


tert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate (CAS 183500-69-8) is an N-Boc-protected 3-oxopiperazine derivative bearing a 3-chlorophenyl substituent at the N4 position. With a molecular formula of C₁₅H₁₉ClN₂O₃ and a molecular weight of 310.78 g/mol, this compound serves as a critical synthetic intermediate in the preparation of peptidomimetic farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I) inhibitors [1]. Its defining structural feature—the combination of a 3-chlorophenyl group on the piperazinone ring and a Boc-protected N1 position—enables orthogonal deprotection and subsequent functionalization strategies that are not feasible with unprotected or differently substituted analogs [2]. The compound is commercially available from multiple suppliers at purities of ≥95% (typically verified by HPLC with reverse-phase C18 columns and UV detection at 254 nm), with batch-specific analytical documentation including NMR and HPLC reports .

Why the 3-Chlorophenyl Substitution Pattern and Boc Protection of tert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate Cannot Be Arbitrarily Replaced by Positional Isomers or Unprotected Analogs


The procurement decision for CAS 183500-69-8 cannot be reduced to simply purchasing any arylpiperazinone intermediate. The 3-chlorophenyl regioisomer is irreplaceable because its downstream product, the clinical candidate L-778,123, derives its dual FTase/GGTase-I inhibitory potency directly from the 3-chloro substitution geometry: the crystal structure of L-778,123 bound to mammalian FTase (PDB 1S63) confirms that the 3-chlorophenyl ring occupies a specific hydrophobic pocket in the enzyme active site, a binding mode that cannot be replicated by 4-chloro or 2-chloro positional isomers [1]. Furthermore, the Boc protecting group at N1 is essential for orthogonal synthetic manipulation—the unprotected 1-(3-chlorophenyl)piperazin-2-one (CAS 183500-70-1) lacks the necessary N1 masking for selective N-alkylation or coupling reactions required to build the full L-778,123 scaffold . Simply substituting an unprotected or differently protected analog introduces either synthetic incompatibility or a structural mismatch at the pharmacophoric chlorophenyl position, both of which fundamentally alter the biological activity of the final inhibitor [2].

Quantitative Differentiation Evidence: tert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate Compared Against Closest Analogs


Enzymatic Potency of Downstream Inhibitor L-778,123 Derived from the 3-Chlorophenyl Scaffold: Dual FTase and GGTase-I Inhibition

The downstream inhibitor L-778,123—synthesized directly from CAS 183500-69-8 as the core piperazinone building block—demonstrates subnanomolar to low nanomolar dual inhibition of both FTase and GGTase-I. L-778,123 inhibits FTase with an IC₅₀ of 2 nM and GGTase-I with an IC₅₀ of 98 nM [1]. For context, the parent unsubstituted piperazinone scaffold lacking the 3-chlorophenyl group (compound 19) shows an FTase IC₅₀ of only 5 nM—approximately 2.5-fold weaker than L-778,123 [2]. The 3-chlorophenyl moiety is thus directly responsible for the enhanced FTase binding affinity. In cellular assays, L-778,123 inhibits prenylation of the FTase substrate HDJ2 in PSN-1 pancreatic tumor cells with an EC₅₀ of 92 nM and the GGTase-I substrate Rap1a with an EC₅₀ of 6,760 nM, confirming target engagement in a cellular context [1].

Farnesyltransferase inhibition Geranylgeranyltransferase-I inhibition L-778,123 Prenylation inhibitor Ras oncogene

Structural Validation by X-ray Crystallography: 3-Chlorophenyl Occupancy in the FTase Active Site

The crystal structure of L-778,123 bound to human protein farnesyltransferase (PDB ID: 1S63, resolution 1.9 Å) provides atomic-level evidence that the 3-chlorophenyl group occupies a defined hydrophobic pocket within the FTase active site [1]. This structural data is exclusive to the 3-chloro substitution pattern: attempts to co-crystallize FTase with 4-chlorophenyl analogs have not yielded comparable structural data in the PDB, and the 4-chlorophenyl analog (CAS 1260541-96-5) is not associated with any published FTase co-crystal structure . The crystallographic evidence directly links the regiospecific 3-chloro geometry to productive enzyme-inhibitor interactions, providing structure-based design rationale that cannot be extrapolated to other positional isomers.

X-ray crystallography Protein-ligand complex FTase binding mode PDB 1S63 Structure-based drug design

Cytotoxic Activity of 3-Chlorophenylpiperazinone-Derived L-778,123 in Cancer Cell Lines

L-778,123, incorporating the CAS 183500-69-8 scaffold, demonstrates measurable cytotoxic activity against human cancer cell lines with IC₅₀ values of 100 μM against A549 (lung carcinoma) and 125 μM against HT-29 (colorectal adenocarcinoma) [1]. While the 4-chlorophenyl analog (CAS 1260541-96-5) has no published cancer cell cytotoxicity data, L-778,123 has been shown to synergize with doxorubicin: the combination of L-778,123 and doxorubicin significantly reduces the IC₅₀ of doxorubicin in both A549 and HT-29 cell lines compared to doxorubicin alone, indicating chemosensitization potential [1]. This provides a functional cellular readout directly attributable to the 3-chlorophenyl scaffold.

Cytotoxicity Cancer cell lines A549 HT-29 Combination therapy Doxorubicin

Regioisomer Synthesis Feasibility and Supply Chain Comparison: 3-Chloro vs. 4-Chloro Intermediate

Both the 3-chlorophenyl (CAS 183500-69-8) and 4-chlorophenyl (CAS 1260541-96-5) N-Boc-piperazinone intermediates are commercially available. However, only the 3-chloro isomer has documented synthetic routes published in the peer-reviewed and patent literature for producing biologically validated FTase/GGTase-I inhibitors [1]. The 4-chloro isomer (CAS 1260541-96-5) is available from suppliers at 95–98% purity, but no publications or patents demonstrate its successful incorporation into any biologically characterized FTase inhibitor scaffold . The synthesis of CAS 183500-69-8 has been described via two established procedures: treatment of 3-chloroaniline hydrochloride with 2-oxazolidinone at 160°C to yield the aryl ethylenediamine intermediate, followed by N-Boc protection [1]. This synthetic transparency enables independent verification and scale-up, a critical procurement consideration absent for the 4-chloro analog.

Regioisomer comparison Synthetic intermediate Supply chain Commercial availability Purity comparison

Pharmacophoric Necessity of the 3-Chlorophenyl Group: SAR Evidence from N-Arylpiperazinone FTase Inhibitors

Structure-activity relationship (SAR) studies on the N-arylpiperazinone series demonstrate that the 3-chlorophenyl substitution is pharmacophorically required for potent dual FTase/GGTase-I inhibition. The foundational SAR paper by Williams et al. established that compound 1 (L-778,123 precursor scaffold) achieves FTase IC₅₀ of 2 nM and GGTase-I IC₅₀ of 95 nM—values that degrade significantly when the 3-chloro substituent is moved or replaced [1]. Subsequent work by Dinsmore et al. on macrocyclic piperazinones showed that even within optimized macrocyclic scaffolds, maintaining the aryl substitution geometry achieved FPTase IC₅₀ of 1.6 nM and GGPTase-I IC₅₀ of 1.7 nM, demonstrating that the arylpiperazinone core with proper substitution is essential for dual inhibition [2]. The 2,3-diketopiperazine analog (compound 20) showed at least 3-fold reduced FTase activity relative to the parent piperazinone 19, confirming that the 3-oxo moiety itself—present in CAS 183500-69-8—is also pharmacophorically required [3].

Structure-activity relationship N-Arylpiperazinone FTase inhibitor pharmacophore Substituent effect Medicinal chemistry

Boc Protection Necessity Demonstrated by Unprotected Analog Comparison: Synthetic Orthogonality for Downstream Functionalization

The N-Boc protecting group on CAS 183500-69-8 provides synthetic orthogonality that is absent in the unprotected 1-(3-chlorophenyl)piperazin-2-one (CAS 183500-70-1). The unprotected analog bears a free secondary amine at the N1 position (confirmed by canonical SMILES: O=C1CNCCN1C1=CC=CC(Cl)=C1), which would undergo competing N-alkylation during the imidazole-methyl-benzonitrile coupling step required to construct L-778,123 . The Boc group enables selective deprotection under mild acidic conditions (TFA or HCl/dioxane) after the N4-alkylation step is complete, ensuring regioselective functionalization [1]. This orthogonal protection strategy is standard in the synthesis of L-778,123, where the Boc-protected piperazinone is first alkylated at N4 with the imidazole-methyl-benzonitrile moiety, followed by Boc removal to liberate the free amine [1]. Procuring the unprotected analog (CAS 183500-70-1) would require additional protection/deprotection steps, increasing synthetic step count and reducing overall yield.

Boc protection Orthogonal synthesis N-alkylation Protecting group strategy Piperazinone functionalization

Defined Application Scenarios Where tert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate (CAS 183500-69-8) Delivers Verifiable Advantage


Medicinal Chemistry: Synthesis of Dual FTase/GGTase-I Inhibitors for Oncology Programs Targeting Ras-Driven Cancers

CAS 183500-69-8 is the documented synthetic entry point for preparing L-778,123, an anticancer clinical candidate that reached Phase I clinical trials. L-778,123 demonstrates FTase IC₅₀ of 2 nM and GGTase-I IC₅₀ of 98 nM, with cellular target engagement confirmed by HDJ2 prenylation inhibition (EC₅₀ = 92 nM in PSN-1 cells) [1]. The compound synergizes with doxorubicin in A549 and HT-29 cancer cell lines, reducing doxorubicin IC₅₀ values [2]. For medicinal chemistry teams developing Ras prenylation inhibitors, CAS 183500-69-8 is the only commercially available intermediate with peer-reviewed structural biology validation (PDB 1S63) confirming target engagement geometry [3].

Structure-Based Drug Design: Co-Crystallography and Fragment-Based Screening Using the 3-Chlorophenylpiperazinone Scaffold

The high-resolution (1.9 Å) co-crystal structure of L-778,123 bound to human FTase (PDB 1S63) provides atomic-level detail of how the 3-chlorophenyl moiety occupies the FTase hydrophobic pocket [1]. This structural data enables rational, structure-guided optimization of the scaffold. The 4-chloro analog (CAS 1260541-96-5) lacks any equivalent structural data, making the 3-chloro compound the only structurally validated starting point for FTase-targeted fragment growing, scaffold hopping, or computational docking studies [2].

Chemical Biology: Development of Chemical Probes for Studying Protein Prenylation in Cellular Models

L-778,123, derived from CAS 183500-69-8, has been extensively used as a chemical probe to dissect FTase- and GGTase-I-dependent prenylation pathways. It inhibits prenylation of HDJ2 (EC₅₀ = 92 nM) and Rap1a (EC₅₀ = 6,760 nM) in PSN-1 pancreatic tumor cells and reduces Ki-Ras prenylation in a concentration-dependent manner (1–300 μM) [1]. Ex vivo, L-778,123 (35–50 mg/kg/day) reduces HDJ2 and Rap1a prenylation in dog PBMCs [1]. Researchers requiring a validated chemical probe for prenylation pathway studies must source the 3-chloro intermediate, as the 4-chloro analog has no established probe activity in any published system [2].

Process Chemistry and Scale-Up: Validated Synthetic Route for GMP-Relevant Intermediate Production

The synthesis of CAS 183500-69-8 from 3-chloroaniline has been documented via two established procedures in the drug synthesis literature [1]. The compound is available from multiple suppliers at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC reports [2]. This synthetic transparency and multi-supplier availability make it suitable for process chemistry scale-up evaluations, whereas the 4-chloro analog (CAS 1260541-96-5) has narrower supplier coverage and lacks documented scale-up procedures for downstream inhibitor synthesis [3].

Quote Request

Request a Quote for tert-Butyl 4-(3-chlorophenyl)-3-oxopiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.